Exatecan Intermediate 7
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Overview
Description
Exatecan Intermediate 7 is a crucial intermediate compound used in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This compound is primarily utilized in the preparation of antibody-drug conjugates, which are essential in cancer research and treatment .
Preparation Methods
The synthesis of Exatecan Intermediate 7 involves several steps, starting from 3-fluoro-4-methylaniline. The process includes acylation, bromination, and cross-coupling reactions to obtain an intermediate compound A. This intermediate is then subjected to a rearrangement reaction to produce intermediate compound B. Finally, this compound is obtained through deprotection, condensation, and hydrolysis reactions .
Chemical Reactions Analysis
Exatecan Intermediate 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exatecan Intermediate 7 has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: It is used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: It is used in the large-scale production of Exatecan and related compounds for pharmaceutical applications .
Mechanism of Action
Exatecan Intermediate 7 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Exatecan Intermediate 7 is unique compared to other similar compounds due to its high potency and specificity as a DNA topoisomerase I inhibitor. Similar compounds include:
Topotecan: Another DNA topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A prodrug that is converted into its active form, SN-38, which inhibits DNA topoisomerase I.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived .
This compound stands out due to its enhanced stability and efficacy in forming antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C13H13FN2O3 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
N-[(7E)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+ |
InChI Key |
TUUIIOPQMWHACM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C2=C1CC/C(=N\O)/C2=O)NC(=O)C)F |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origin of Product |
United States |
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